N-[3-(4-Morpholinyl)-5-oxadiazol-3-iumyl]carbamic acid ethyl ester N-[3-(4-Morpholinyl)-5-oxadiazol-3-iumyl]carbamic acid ethyl ester Molsidomine is an orally active, long-acting vasodilator, which belongs to the class of medications known as syndnones. Interestingly, it is being studied as being a preventive measure in cerebral infarction.
1-ethoxy-N-[3-(4-morpholinyl)-5-oxadiazol-3-iumyl]methanimidate is a member of morpholines.
A morpholinyl sydnone imine ethyl ester, having a nitrogen in place of the keto oxygen. It acts as NITRIC OXIDE DONORS and is a vasodilator that has been used in ANGINA PECTORIS.
Brand Name: Vulcanchem
CAS No.: 25717-80-0
VCID: VC0535960
InChI: InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3
SMILES: CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-]
Molecular Formula: C9H15N4O4+
Molecular Weight: 242.23 g/mol

N-[3-(4-Morpholinyl)-5-oxadiazol-3-iumyl]carbamic acid ethyl ester

CAS No.: 25717-80-0

Inhibitors

VCID: VC0535960

Molecular Formula: C9H15N4O4+

Molecular Weight: 242.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N-[3-(4-Morpholinyl)-5-oxadiazol-3-iumyl]carbamic acid ethyl ester - 25717-80-0

CAS No. 25717-80-0
Product Name N-[3-(4-Morpholinyl)-5-oxadiazol-3-iumyl]carbamic acid ethyl ester
Molecular Formula C9H15N4O4+
Molecular Weight 242.23 g/mol
IUPAC Name (1E)-1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate
Standard InChI InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3
Standard InChIKey XLFWDASMENKTKL-UHFFFAOYSA-N
Isomeric SMILES CCO/C(=N/C1=C[N+](=NO1)N2CCOCC2)/[O-]
SMILES CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-]
Canonical SMILES CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-]
Appearance Solid powder
Boiling Point 266 to 368
Melting Point 156
140.5 °C
Description Molsidomine is an orally active, long-acting vasodilator, which belongs to the class of medications known as syndnones. Interestingly, it is being studied as being a preventive measure in cerebral infarction.
1-ethoxy-N-[3-(4-morpholinyl)-5-oxadiazol-3-iumyl]methanimidate is a member of morpholines.
A morpholinyl sydnone imine ethyl ester, having a nitrogen in place of the keto oxygen. It acts as NITRIC OXIDE DONORS and is a vasodilator that has been used in ANGINA PECTORIS.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 0.00465 to 1.74
>36.3 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Corpea
Corvaton
duracoron
Fali Cor
Fali-Cor
Heumann, Molsidomin
Korvatone
Molsi 1A Pharma
Molsi AZU
Molsi Puren
Molsi-AZU
Molsi-Puren
Molsibeta
Molsicor
Molsidain
Molsidomin
Molsidomin Heumann
Molsidomin ratiopharm
Molsidomin Stada
molsidomin von ct
Molsidomin-ratiopharm
Molsidomine
Molsihexal
Molsiket
Morsydomine
MTW Molsidomin
MTW-Molsidomin
SIN 10
SIN-10
SIN10
Sydnopharm
Von Ct, Molsidomin
Reference 1: Zordan P, Sciorati C, Campana L, Cottone L, Clementi E, Querini PR, Brunelli S. The nitric oxide-donor molsidomine modulates the innate inflammatory response in a mouse model of muscular dystrophy. Eur J Pharmacol. 2013 Sep 5;715(1-3):296-303. doi: 10.1016/j.ejphar.2013.05.007. Epub 2013 May 23. PubMed PMID: 23707352.
2: Parfenyuk EV, Dolinina ES. Design of silica carrier for controlled release of molsidomine: effect of preparation methods of silica matrixes and their composites with molsidomine on the drug release kinetics in vitro. Eur J Pharm Biopharm. 2014 Nov;88(3):1038-45. doi: 10.1016/j.ejpb.2014.09.007. Epub 2014 Sep 28. PubMed PMID: 25269886.
3: Tirone M, Conti V, Manenti F, Nicolosi PA, D'Orlando C, Azzoni E, Brunelli S. Nitric Oxide Donor Molsidomine Positively Modulates Myogenic Differentiation of Embryonic Endothelial Progenitors. PLoS One. 2016 Oct 19;11(10):e0164893. doi: 10.1371/journal.pone.0164893. eCollection 2016. PubMed PMID: 27760216; PubMed Central PMCID: PMC5070765.
4: Idrisova EM, Kladieva EA, Borovkova NV, Vorob'eva EV, Chernov VI, Karpov RS. [Long-acting isosorbide dinitrate and molsidomin in the treatment of effort angina in patients with arterial hypotension]. Ter Arkh. 2002;74(6):63-6. Russian. PubMed PMID: 12136489.
5: Żorniak M, Mitręga KA, Porc M, Krzemiński TF. New approach to molsidomine active metabolites coming from the results of 2 models of experimental cardiology. Can J Physiol Pharmacol. 2017 Feb;95(2):111-121. doi: 10.1139/cjpp-2016-0251. Epub 2016 Oct 4. PubMed PMID: 27918857.
6: Wildgrube HJ, Ostrowski J, Chamberlain J, Gärtner W, Stockhausen H. Liver function and pharmacokinetics of molsidomine and its metabolite 3-morpholinosydnonimine in healthy volunteers. Arzneimittelforschung. 1986 Jul;36(7):1129-33. PubMed PMID: 3768083.
7: Messin R, Karpov Y, Baikova N, Bruhwyler J, Monseu MJ, Guns C, Géczy J. Short- and long-term effects of molsidomine retard and molsidomine nonretard on exercise capacity and clinical status in patients with stable angina: a multicenter randomized double-blind crossover placebo-controlled trial. J Cardiovasc Pharmacol. 1998 Feb;31(2):271-6. PubMed PMID: 9475269.
8: The ESPRIM trial: short-term treatment of acute myocardial infarction with molsidomine. European Study of Prevention of Infarct with Molsidomine (ESPRIM) Group. Lancet. 1994 Jul 9;344(8915):91-7. PubMed PMID: 7912393.
9: Fach WA, Kostanecka T, Kober G. [Long-term antihypertensive effect of delayed-action molsidomine]. Z Kardiol. 1994 Sep;83(9):646-51. German. PubMed PMID: 7801667.
10: Weidemann H, Schober B, Schuon J. Comparative study of long-term effects of Molsidomin 8 mg (slow release form) and ISDN 40 mg (slow release form) on angina pectoris and ischaemic ST-segment depression during maximal bicycle-ergometry in patients with coronary insufficiency. Eur Heart J. 1987 Oct;8 Suppl G:63-9. PubMed PMID: 3443128.
11: Monnin JL, Vinel JP, Le Quellec A, Pascal JP, Taourel P, Bruel JM, Blanc F, Michel H, Ciurana AJ. [Evaluation of the effects of molsidomine and propranolol-molsidomine combination on portal hemodynamics by pulsed Doppler ultrasound]. Gastroenterol Clin Biol. 1992;16(10):745-50. French. PubMed PMID: 1478400.
12: Kang M, Hashimoto A, Gade A, Akbarali HI. Interaction between hydrogen sulfide-induced sulfhydration and tyrosine nitration in the KATP channel complex. Am J Physiol Gastrointest Liver Physiol. 2015 Mar 15;308(6):G532-9. doi: 10.1152/ajpgi.00281.2014. Epub 2014 Dec 31. PubMed PMID: 25552582; PubMed Central PMCID: PMC4360042.
13: Wöhrle J, Höher M, Nusser T, Hombach V, Kochs M. No effect of highly dosed nitric oxide donor molsidomine on the angiographic restenosis rate after percutaneous coronary angioplasty: a randomized, placebo controlled, double-blind trial. Can J Cardiol. 2003 Apr;19(5):495-500. PubMed PMID: 12717484.
14: Kmieć M, Ochmański W. [Molsidomine: importance in treatment of circulation disorders]. Przegl Lek. 1998;55(10):532-6. Review. Polish. PubMed PMID: 10224868.
15: Uribe P, Boguen R, Treulen F, Sánchez R, Villegas JV. Peroxynitrite-mediated nitrosative stress decreases motility and mitochondrial membrane potential in human spermatozoa. Mol Hum Reprod. 2015 Mar;21(3):237-43. doi: 10.1093/molehr/gau107. Epub 2014 Nov 25. PubMed PMID: 25425609.
16: Darius H, Erbel R, Rupprecht HJ, Pop T, Meyer J. [Acute and chronic effects of molsidomine in therapeutic coronary angioplasty]. Med Klin (Munich). 1990 Feb;85 Suppl 1:23-6. German. PubMed PMID: 2185404.
17: Spreux-Varoquaux O, Doll J, Dutot C, Grandjean N, Cordonnier P, Pays M, Andrieu J, Advenier C. Pharmacokinetics of molsidomine and its active metabolite, linsidomine, in patients with liver cirrhosis. Br J Clin Pharmacol. 1991 Sep;32(3):399-401. PubMed PMID: 1777378; PubMed Central PMCID: PMC1368538.
18: Drummer C, Valta-Seufzer U, Karrenbrock B, Heim JM, Gerzer R. Comparison of anti-platelet properties of molsidomine, isosorbide-5-mononitrate and placebo in healthy volunteers. Eur Heart J. 1991 Apr;12(4):541-9. PubMed PMID: 1648488.
19: Rosenkranz B, Winkelmann BR, Parnham MJ. Clinical pharmacokinetics of molsidomine. Clin Pharmacokinet. 1996 May;30(5):372-84. PubMed PMID: 8743336.
20: Messin R, Bruhwyler J, Dubois C, Famaey JP, Géczy J. Tolerability to 1-year treatment with once-daily molsidomine in patients with stable angina. Adv Ther. 2006 Jul-Aug;23(4):601-14. PubMed PMID: 17050502.
PubChem Compound 5353788
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator